molecular formula C29H39N5O B12107975 4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc

4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc

Cat. No.: B12107975
M. Wt: 473.7 g/mol
InChI Key: KVFFIPPYDYAULM-UHFFFAOYSA-N
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Description

4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc is a derivative of Maraviroc, a well-known antiretroviral medication used to treat HIV infection. This compound is specifically designed to enhance the pharmacological properties of Maraviroc by modifying its chemical structure. The addition of the 4-benzyloxyphenyl group and the removal of the 1-(4,4-difluorocyclohexanecarbonyl) group aim to improve its efficacy and reduce potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc involves several steps, starting with the preparation of the 4-benzyloxyphenyl intermediate. This intermediate is then reacted with the appropriate reagents to introduce the N-Des1-(4,4-difluorocyclohexanecarbonyl) group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and continuous flow reactors. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its pharmacological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield deoxygenated compounds. Substitution reactions can introduce new functional groups, resulting in a variety of derivatives with different pharmacological properties.

Scientific Research Applications

4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc has several scientific research applications, including:

    Chemistry: Used as a reference standard in pharmaceutical testing and chemical analysis.

    Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.

    Medicine: Investigated for its potential as an antiretroviral agent and its ability to inhibit HIV entry into host cells.

    Industry: Utilized in the development of new drugs and therapeutic agents, as well as in quality control and assurance processes.

Mechanism of Action

The mechanism of action of 4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc involves its interaction with the CCR5 receptor, a key co-receptor for HIV entry into host cells. By binding to this receptor, the compound blocks the HIV protein gp120 from associating with the receptor, thereby preventing the virus from entering and infecting the host cells. This mechanism is similar to that of Maraviroc, but the modifications in the chemical structure aim to enhance its efficacy and reduce potential side effects .

Comparison with Similar Compounds

Similar Compounds

    Maraviroc: The parent compound, known for its antiretroviral properties.

    Vicriviroc: Another CCR5 receptor antagonist with similar mechanisms of action.

    Aplaviroc: A CCR5 receptor antagonist with a different chemical structure but similar pharmacological effects.

Uniqueness

4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc is unique due to its specific chemical modifications, which aim to improve its pharmacological properties. The addition of the 4-benzyloxyphenyl group and the removal of the 1-(4,4-difluorocyclohexanecarbonyl) group differentiate it from other similar compounds, potentially offering enhanced efficacy and reduced side effects.

Properties

Molecular Formula

C29H39N5O

Molecular Weight

473.7 g/mol

IUPAC Name

3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propan-1-amine

InChI

InChI=1S/C29H39N5O/c1-20(2)29-32-31-21(3)34(29)26-17-24-11-12-25(18-26)33(24)16-15-28(30)23-9-13-27(14-10-23)35-19-22-7-5-4-6-8-22/h4-10,13-14,20,24-26,28H,11-12,15-19,30H2,1-3H3

InChI Key

KVFFIPPYDYAULM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)N)C(C)C

Origin of Product

United States

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